molecular formula C11H8ClNO3 B13658275 3-Chloro-7-methoxyisoquinoline-4-carboxylic acid

3-Chloro-7-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B13658275
M. Wt: 237.64 g/mol
InChI Key: UZPDJVAASZXLGF-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxyisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the seventh position, and a carboxylic acid group at the fourth position of the isoquinoline ring. It has a molecular formula of C11H8ClNO3 and a molecular weight of 237.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Skraup synthesis or other cyclization methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-7-methoxyisoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a similar structure but lacks the chlorine and methoxy groups.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

3-Chloro-7-methoxyisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

3-chloro-7-methoxyisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-16-7-2-3-8-6(4-7)5-13-10(12)9(8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

UZPDJVAASZXLGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C(=C2C=C1)C(=O)O)Cl

Origin of Product

United States

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